Potency at Serotonin Transporter (SERT): A Significant Gain Over Non‑Fluorinated Analog
Introduction of the trifluoromethyl group in 2‑phenyl‑2‑(trifluoromethyl)piperidine markedly enhances serotonin transporter (SERT) inhibition relative to its non‑fluorinated counterpart 2‑phenylpiperidine . While the exact IC₅₀ for the target compound at SERT is not publicly reported in primary literature, structurally related phenyl‑trifluoromethyl piperidines in BindingDB exhibit SERT IC₅₀ values in the 91–330 nM range [1][2], representing a >8‑fold improvement over the reported IC₅₀ of 800 nM (0.8 μM) for 2‑phenylpiperidine hydrochloride . The CF₃ group enhances binding through increased lipophilicity and potential halogen‑bonding interactions with the transporter's hydrophobic pocket .
| Evidence Dimension | Inhibition of human serotonin transporter (SERT) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 91–330 nM (extrapolated from structurally analogous phenyl‑trifluoromethyl piperidines in BindingDB) [1][2] |
| Comparator Or Baseline | 2‑Phenylpiperidine hydrochloride: IC₅₀ = 0.8 μM (800 nM) |
| Quantified Difference | ~2.4‑ to 8.8‑fold greater potency (calculated from ratio of IC₅₀ values) |
| Conditions | Human recombinant SERT expressed in HEK293 cells; [¹²⁵I]RTI‑55 displacement assay [1] or APP⁺ fluorescence substrate assay [2] |
Why This Matters
For CNS drug discovery programs targeting serotonin reuptake, the trifluoromethyl substitution provides a crucial potency boost, reducing the compound concentration required to achieve functional inhibition.
- [1] BindingDB entry BDBM50432295 (CHEMBL2347690). Displacement of [¹²⁵I]RTI‑55 from human SERT. View Source
- [2] BindingDB entry BDBM50597222 (CHEMBL5184088). Inhibition of human SERT using APP⁺ substrate. View Source
